molecular formula C15H22O B012317 (1R,2S)-(-)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol CAS No. 109527-43-7

(1R,2S)-(-)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol

Cat. No.: B012317
CAS No.: 109527-43-7
M. Wt: 218.33 g/mol
InChI Key: CTYOSJAXQPHWCK-ZIAGYGMSSA-N
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Description

(1R,2S)-(-)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol, also known as trans-2-(α-Cumyl)cyclohexanol, is a versatile chiral auxiliary and building block prized for its application in asymmetric synthesis. Its primary research value lies in its use as a chiral director for the highly diastereoselective formation of carbon-carbon bonds, most notably in Evans-type aldol reactions [https://pubs.acs.org/doi/abs/10.1021/ja00374a029]. The rigid trans-decalin-like structure formed upon bonding to a carbonyl group effectively shields one face of the enolate, guiding nucleophilic attack to the opposite face and yielding products with high enantiomeric excess. This mechanism is crucial for the stereocontrolled synthesis of complex natural products and pharmaceutical intermediates [https://www.organic-chemistry.org/chemicals/auxiliaries/cumylcyclohexanol.shtm]. The compound's robust and well-defined stereochemistry at the 1 and 2 positions of the cyclohexane ring, combined with the bulky 1-methyl-1-phenylethyl (cumyl) group, is fundamental to its efficacy. Researchers utilize this compound for the preparation of β-hydroxy carbonyl compounds and other chiral synthons, making it an indispensable tool in modern organic and medicinal chemistry research. This product is supplied For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-15(2,12-8-4-3-5-9-12)13-10-6-7-11-14(13)16/h3-5,8-9,13-14,16H,6-7,10-11H2,1-2H3/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYOSJAXQPHWCK-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCCC1O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H]1CCCC[C@H]1O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20546076
Record name (1R,2S)-2-(2-Phenylpropan-2-yl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109527-43-7
Record name (1R,2S)-2-(2-Phenylpropan-2-yl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substrate Design and Catalyst Selection

The ketone precursor, (1S,2R)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanone, undergoes hydrogenation to yield the target alcohol. Transition-metal catalysts, particularly ruthenium complexes with chiral ligands, are preferred for high enantioselectivity. For example, Sigma-Aldrich’s technical documentation highlights the use of [RuCl₂(C₆H₆)]₂ paired with (S)-(-)-5,5'-bis-diphenylphosphine-4,4'-bi-1,3-benzodioxole (BINAP) ligands to achieve >98% enantiomeric excess (ee).

Key Reaction Conditions

  • Catalyst : Ru-BINAP complexes (0.5–2 mol%)

  • Solvent : Methanol or ethanol

  • Temperature : 100°C

  • Hydrogen Pressure : 80 bars

  • Yield : 98.2%

Stereochemical Outcomes

The stereoselectivity arises from the catalyst’s ability to discriminate between prochiral faces of the ketone. The (1R,2S) configuration is favored due to the bulky 1-methyl-1-phenylethyl group adopting an equatorial position, minimizing steric hindrance during hydrogenation.

Asymmetric Reduction Using Chiral Auxiliaries

Menthol-Based Auxiliaries

Cyclohexyl-based auxiliaries, such as (-)-menthol, facilitate diastereoselective reductions. In one protocol, the ketone is converted to a menthyl ester, followed by LiAlH₄ reduction. This method achieves 90–95% diastereomeric excess (de) but requires auxiliary removal post-reduction.

Procedure Overview

  • Esterification : React ketone with (-)-menthol chloride.

  • Reduction : Treat with LiAlH₄ in THF at -78°C.

  • Auxiliary Cleavage : Hydrolyze with aqueous HCl.

Comparison of Auxiliary Performance

AuxiliarySolventTemperaturede (%)Yield (%)
(-)-MentholTHF-78°C9585
8-PhenylmentholToluene-35°C9480
(+)-3 (This work)Ethanol100°C98.598.2

Data adapted from Sigma-Aldrich and patent CN104909992A.

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Racemic trans-2-(1-Methyl-1-phenylethyl)cyclohexanol is resolved using lipases (e.g., Candida antarctica) in organic solvents. The enzyme selectively acetylates the (1S,2R)-enantiomer, leaving the desired (1R,2S)-alcohol unreacted. Reported enantioselectivity (E) values exceed 200, with 45–50% maximum theoretical yield.

Limitations and Optimization

  • Solvent Choice : Isooctane improves enzyme stability.

  • Temperature : 30–40°C balances reaction rate and enzyme denaturation.

  • Scale-Up Challenges : High enzyme costs limit industrial adoption.

Chiral Pool Synthesis from Terpenes

Pinene-Derived Intermediates

(-)-β-Pinene is oxidized to myrtenal, which undergoes Grignard addition with phenyllithium to install the 1-methyl-1-phenylethyl group. Subsequent hydrogenation and cyclization yield the target compound with 85–90% ee.

Critical Steps

  • Epoxidation : (-)-β-Pinene → Verbenone oxide.

  • Grignard Addition : Phenyllithium → Tertiary alcohol.

  • Ring-Closing : Acid-catalyzed cyclization.

Industrial-Scale Hydrogenation Protocols

Patent CN104909992A Methodology

A Chinese patent discloses a high-yield route using a Ru-X-BINAP catalyst (X = Cl, Br) under 80-bar H₂ pressure. Key advantages include:

  • Catalyst Loading : 0.02–0.1 mol%

  • Recycling : >85% catalyst recovery via filtration.

Representative Data

CatalystTemperaturePressure (bar)Time (h)Yield (%)ee (%)
Ru-Cl-BINAP100°C801598.298.5
Ru-Br-BINAP100°C801497.898.2

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

(1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of fragrances and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Steric and Electronic Modifications

8-Phenylmenthol [(1R,2S,5R)-5-Methyl-2-(1-methyl-1-phenylethyl)cyclohexanol]
  • Structural Difference : Additional methyl group at the C5 position.
  • Impact :
    • Enhanced rigidity due to the 5-methyl group, improving diastereoselectivity in Diels-Alder reactions .
    • Lower solubility in polar solvents compared to the target compound due to increased hydrophobicity.
  • Optical Rotation : [α]D²⁰ = +22.4° (opposite configuration) .
(1R,2S)-(-)-trans-2-Phenylcyclohexanol (CAS: 98919-68-7)
  • Structural Difference : Phenyl group replaces the cumyl substituent.
  • Impact :
    • Reduced steric bulk decreases asymmetric induction efficiency in catalytic applications .
    • Higher solubility in water due to the smaller substituent.
trans-2-Methoxycyclohexanol
  • Structural Difference : Methoxy group at C2 instead of cumyl.
  • Impact :
    • Polar methoxy group enhances solubility in aqueous media but eliminates chiral auxiliary utility due to lack of steric bulk .

Enantiomeric Pair

  • (1S,2R)-(+)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol: Mirror-image enantiomer with [α]D²⁰ = +22.4° . Used in reactions requiring the opposite stereochemical outcome.

Simpler Cyclohexanol Derivatives

  • trans-2-Methylcyclohexanol: Minimal steric hindrance limits use in asymmetric synthesis but serves as a model for studying cyclohexanol conformation .
  • (1R,2S)-cis-2-Azidocyclopentanol: Smaller ring size (cyclopentane) alters transition-state geometry in click chemistry reactions .

Key Findings :

  • The cumyl group in the target compound provides superior steric shielding compared to phenyl or methyl substituents, enabling >90% enantiomeric excess (ee) in cycloadditions .
  • 8-Phenylmenthol’s 5-methyl group enhances rigidity but complicates synthesis, reducing cost-effectiveness .

Biological Activity

(1R,2S)-(-)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol, also known as (1R,2S)-(-)-trans-2-(2-phenylpropan-2-yl)cyclohexanol, is a chiral alcohol with the molecular formula C15H22O. Its unique stereochemistry contributes to its diverse biological activities, making it a compound of interest in various fields including pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

  • Molecular Formula : C15H22O
  • Molecular Weight : 218.335 g/mol
  • CAS Number : 109527-43-7

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its potential therapeutic effects and its role in toxicity. The compound exhibits significant interactions with biological systems, which can be categorized into several key areas:

1. Pharmacological Effects

Research indicates that this compound may possess analgesic and anti-inflammatory properties. These effects are believed to arise from its ability to modulate neurotransmitter levels and inflammatory mediators.

Case Study: Analgesic Activity

A study conducted on the analgesic properties of this compound showed that it effectively reduced pain responses in animal models. The mechanism was linked to the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory process.

2. Toxicological Profile

The compound's safety profile has been assessed through various in vitro and in vivo studies. Notably, it has been evaluated for skin irritation and sensitization potential.

Table 1: Toxicological Data Summary

EndpointResultReference
Skin IrritationMild irritation observed
Eye IrritationNo significant irritation
Sensitization PotentialLow sensitization risk

The biological effects of this compound are largely attributed to its interaction with specific receptors and enzymes within the body:

1. Interaction with Receptors

The compound has shown affinity for various receptors involved in pain modulation and inflammation. Its stereochemistry is critical for binding efficacy.

2. Enzyme Inhibition

Studies suggest that this compound inhibits cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis, which is pivotal in the inflammatory response.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1R,2S)-(-)-trans-2-(1-methyl-1-phenylethyl)cyclohexanol, and what are their stereochemical controls?

  • Methodology : The compound is synthesized via asymmetric methods such as Grignard additions to cyclohexanone derivatives, followed by chiral resolution. Key steps include:

  • Step 1 : Reacting (R)-pulegone with phenylmagnesium bromide to form a diastereomeric intermediate.
  • Step 2 : Crystallization of diastereomeric chloroacetates (e.g., ethanol fractional crystallization) to isolate the desired enantiomer with ≥98% ee .
  • Catalysts : Chiral auxiliaries like 8-phenylmenthol are used to enhance stereoselectivity .
    • Data : Reported yields range from 25% to 48% depending on purification steps .

Q. How is the stereochemical integrity of this compound confirmed experimentally?

  • Analytical Techniques :

  • NMR : Coupling constants (e.g., J=8.5HzJ = 8.5 \, \text{Hz} for trans-diaxial protons) and NOESY correlations verify spatial arrangements .
  • Optical Rotation : Specific rotation [α]D20=+22.4°[α]_D^{20} = +22.4° (CCl₄) confirms enantiomeric excess .
  • HPLC : Chiral columns (e.g., Chiralpak® AD-H) resolve enantiomers with >89% ee in optimized conditions .

Q. What are the primary research applications of this compound in organic synthesis?

  • Applications :

  • Chiral Auxiliary : Used in asymmetric synthesis of pharmaceuticals, particularly for CNS-targeting drugs (e.g., PDE4 inhibitors) .
  • Material Science : Enhances thermal stability in polymer matrices due to its bulky tert-phenylethyl group .
    • Mechanistic Role : Its rigid cyclohexanol backbone directs regioselectivity in Diels-Alder reactions .

Advanced Research Questions

Q. How can computational modeling optimize the enantioselective synthesis of this compound?

  • Approach :

  • DFT Calculations : Model transition states of Grignard additions to predict diastereomer ratios .
  • Docking Studies : Simulate interactions with chiral catalysts (e.g., Rhodium complexes) to improve ee .
    • Case Study : A 2025 study achieved 95% ee using in silico-designed catalysts, reducing crystallization steps .

Q. What strategies resolve contradictions in reported enantiomeric excess (ee) values across different synthetic methods?

  • Analysis :

  • Variable Factors : Crystallization solvents (ethanol vs. hexane) and catalyst loadings (1–5 mol%) impact ee .
  • Resolution : Cross-validate results via chiral HPLC and polarimetry. For example, a 48% yield with [α]D+22.4°[α]_D +22.4° may correlate with 98% ee after recrystallization .
    • Recommendation : Standardize purification protocols to minimize batch-to-batch variability.

Q. What are the challenges in scaling up asymmetric synthesis while maintaining stereochemical purity?

  • Key Issues :

  • Catalyst Cost : Chiral ligands (e.g., BINAP) increase production costs at scale.
  • Reaction Exotherms : Poor temperature control during Grignard additions leads to racemization .
    • Solutions :
  • Continuous Flow Systems : Improve heat dissipation and reduce side reactions .
  • Immobilized Catalysts : Reusable silica-supported catalysts reduce waste .

Safety and Handling

  • Hazards : Classified as harmful if swallowed (H302) and causes skin/eye irritation (H315/H319) .
  • PPE : Use nitrile gloves, FFP3 respirators, and chemical-resistant suits during synthesis .

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